molecular formula C8H17N3O B14391716 (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide CAS No. 87446-82-0

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide

Cat. No.: B14391716
CAS No.: 87446-82-0
M. Wt: 171.24 g/mol
InChI Key: PSFNGDSFVWYMBF-UHFFFAOYSA-N
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Description

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide is an organic compound with a unique structure that includes both amino and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide typically involves the reaction of isopropylamine with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Isopropylamine+GlyoxalThis compound\text{Isopropylamine} + \text{Glyoxal} \rightarrow \text{this compound} Isopropylamine+Glyoxal→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes.

Scientific Research Applications

(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A compound with similar functional groups used in organic synthesis.

    Aziridine: Another compound with an imino group, known for its applications in medicinal chemistry.

Uniqueness

What sets (2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide apart is its unique combination of amino and imino groups, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

CAS No.

87446-82-0

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

2-amino-N-propan-2-yl-2-propan-2-yliminoacetamide

InChI

InChI=1S/C8H17N3O/c1-5(2)10-7(9)8(12)11-6(3)4/h5-6H,1-4H3,(H2,9,10)(H,11,12)

InChI Key

PSFNGDSFVWYMBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=NC(C)C)N

Origin of Product

United States

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